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Compound Name: o]
thio

cat. No.: B3050716

6-Methoxy-2-methylquinoline-4-thiol: A Technical
Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 6-methoxy-2-methylquinoline-4-thiol is limited in
publicly accessible literature. This guide infers its chemical properties, synthesis, and reactivity
based on established principles of quinoline chemistry and data from closely related
analogues, primarily its precursor 6-methoxy-2-methylquinolin-4-ol.

Introduction

Quinoline and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry and
materials science, exhibiting a vast array of biological activities.[1][2] These compounds are
integral to the development of drugs with anticancer, antimicrobial, anti-inflammatory, and
antiviral properties.[1][3][4] The introduction of a thiol group at the C4 position of the quinoline
ring creates a reactive and versatile molecule, 6-methoxy-2-methylquinoline-4-thiol, a
compound of significant interest for drug design and chemical synthesis. The thiol group can
act as a potent nucleophile, a metal ligand, and is susceptible to oxidation, offering numerous
avenues for derivatization and biological interaction. This document provides a comprehensive
overview of the inferred chemical properties, a proposed synthetic pathway, and the expected
reactivity of this target compound.
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Core Chemical Properties

While specific experimental data for 6-methoxy-2-methylquinoline-4-thiol is not readily
available, its fundamental properties can be predicted. The properties of its direct precursor, 6-
methoxy-2-methylquinolin-4-ol, are provided for comparison.

6-methoxy-2- 6-methoxy-2-
Property methylquinoline-4-thiol methylquinolin-4-ol
(Predicted) (Precursor)
Molecular Formula C11H11NOS C11H11NO2[5]
Molecular Weight 205.28 g/mol 189.21 g/mol [5]
CAS Number Not assigned 58596-37-5[5]
Likely a pale yellow or off-white )
Appearance ] Data not available
solid
Exists in equilibrium with 6- Exists in equilibrium with 6-
Tautomerism methoxy-2-methylquinoline- methoxy-2-methylquinolin-
4(1H)-thione 4(1H)-one[6]

Synthesis and Experimental Protocols

The synthesis of 6-methoxy-2-methylquinoline-4-thiol can be logically approached via a two-
step process starting from commercially available reagents. The first step involves the
construction of the quinoline core to form the precursor 6-methoxy-2-methylquinolin-4-ol,
followed by a thionation reaction to yield the target thiol.
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Step 1: Conrad-Limpach Synthesis

(Ethyl_acetoacetate)
@-Anilinocrotonate)

Thermal Cyclization
e.g., Dowtherm A, 250°C)

Step 2: Thionation

G-methoxy-z-methquuinoIin-4-oD (Lawesson's ReagenD

Thionafion
(Toluene, freflux)

G-methoxy-z-methquuinoline-4-thioD

Click to download full resolution via product page

Proposed two-step synthesis of 6-methoxy-2-methylquinoline-4-thiol.

Experimental Protocol: Synthesis of 6-methoxy-2-
methylquinolin-4-ol

This procedure is based on the well-established Conrad-Limpach synthesis of 4-quinolinones.
o Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine

equimolar amounts of p-anisidine and ethyl acetoacetate in toluene. Add a catalytic amount
of a strong acid (e.g., p-toluenesulfonic acid).

¢ Reflux: Heat the mixture to reflux and continue until the theoretical amount of water has been
collected in the Dean-Stark trap, indicating the completion of the condensation to form the
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intermediate ethyl 3-(4-methoxyphenylamino)but-2-enoate.

« |solation of Intermediate: Cool the reaction mixture and remove the toluene under reduced
pressure. The crude intermediate can be used directly in the next step or purified by
recrystallization from ethanol.

o Cyclization: Add the intermediate B-anilinocrotonate to a high-boiling point solvent such as
Dowtherm A. Heat the mixture to approximately 250 °C for 30 minutes to 1 hour. The
cyclization is typically rapid at this temperature.

o Work-up: Allow the mixture to cool to below 100 °C and then pour it into a large volume of
hexane or petroleum ether. The solid product, 6-methoxy-2-methylquinolin-4-ol, will
precipitate.

« Purification: Collect the solid by filtration, wash thoroughly with hexane to remove the high-
boiling solvent, and then recrystallize from a suitable solvent like ethanol or acetic acid to
yield the purified product.

Experimental Protocol: Thionation to 6-methoxy-2-
methylquinoline-4-thiol

This protocol utilizes Lawesson's reagent, a standard and effective thionating agent for
converting carbonyls and their tautomers to thiocarbonyls.[7][8]

e Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend 6-
methoxy-2-methylquinolin-4-ol (1 equivalent) in a dry, high-boiling solvent such as toluene or
xylene.

» Reagent Addition: Add Lawesson's reagent (0.5 to 1.0 equivalents) to the suspension.[9] The
reaction is often stoichiometric, but ratios may need optimization.

o Reflux: Heat the mixture to reflux (approximately 110-140 °C) and monitor the reaction
progress by thin-layer chromatography (TLC). The reaction may take several hours to reach
completion.[9]

o Work-up: Once the starting material is consumed, cool the reaction mixture to room
temperature. The product may precipitate upon cooling. If not, concentrate the solvent under
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reduced pressure.

 Purification: The crude product can be purified by column chromatography on silica gel or by
recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) to afford
pure 6-methoxy-2-methylquinoline-4-thiol.

Chemical Reactivity and Pathways

The chemical reactivity of 6-methoxy-2-methylquinoline-4-thiol is dominated by the
nucleophilic character of the thiol group and the aromatic nature of the quinoline ring.

——
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Potential reaction pathways for 6-methoxy-2-methylquinoline-4-thiol.

o Tautomerism: The molecule exists in a tautomeric equilibrium between the aromatic thiol
form (6-methoxy-2-methylquinoline-4-thiol) and the non-aromatic thione form (6-methoxy-
2-methyl-1,2-dihydroquinoline-4-thione). The thiol form is generally favored due to the
aromaticity of the quinoline ring.

o Oxidation: The thiol group is readily oxidized. Mild oxidizing agents will typically yield the
corresponding disulfide dimer. Stronger oxidation can lead to the formation of the sulfonic
acid derivative.

o S-Alkylation and S-Acylation: As a potent nucleophile, the thiolate anion (formed by
deprotonation with a base) will readily react with alkyl halides to form thioethers and with acyl
chlorides to form thioesters.
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» Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution.
The electron-donating methoxy group directs incoming electrophiles primarily to the C5 and
C7 positions of the benzene ring portion of the scaffold.

Predicted Spectroscopic Data

No experimental spectra are available for the target compound. The following table outlines the
expected key signals based on the analysis of related structures.[10][11]

Predicted Key Signals for 6-methoxy-2-

Spectrosco
i i methylquinoline-4-thiol

- SH proton: A broad singlet, chemical shift can
vary (typically 3-5 ppm).- Methoxy protons (-
OCHs3): A sharp singlet around 3.9-4.0 ppm.-

'H NMR Methyl protons (-CHs): A sharp singlet around
2.5-2.7 ppm.- Aromatic protons: A set of
doublets and doublet of doublets in the 7.0-8.5
ppm region, corresponding to the protons on the

quinoline core.

- C-S carbon: A signal in the 170-180 ppm range

(thione tautomer) or lower if the thiol form

dominates.- Methoxy carbon: A signal around
13C NMR .

55-56 ppm.- Methyl carbon: A signal around 20-

25 ppm.- Aromatic carbons: Multiple signals in

the 100-150 ppm range.

- Molecular lon (M*): A strong peak at m/z =
M s D 205.- Fragmentation: Potential loss of -SH (m/z
ass Spec
P =172), -CHs (m/z = 190), and fragmentation of

the quinoline ring.

Potential Biological Activity and Applications

Quinoline derivatives are renowned for their wide spectrum of pharmacological activities.[3]
The introduction of a thiol group at the C4 position can modulate these activities and introduce

new ones.
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Biological activities associated with the quinoline scaffold.

Anticancer Activity: Many quinoline derivatives exhibit potent anticancer properties by
inducing apoptosis or inhibiting key signaling pathways in cancer cells.[1]

Antimicrobial Activity: The quinoline core is found in numerous antibacterial and antimalarial
drugs.[4] The thiol group could enhance these properties by interacting with microbial
enzymes.

Antioxidant Properties: Thiol-containing compounds are known radical scavengers. Studies
on other 4-thioquinoline derivatives have demonstrated their potential as antioxidants, which
could be beneficial in conditions associated with oxidative stress.[12]

Drug Development: 6-methoxy-2-methylquinoline-4-thiol serves as a valuable building
block. The reactive thiol handle allows for its conjugation to other molecules, use in
fragment-based drug design, or as a starting point for the synthesis of more complex
derivatives for screening in various biological assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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